molecular formula C17H15NO3 B3170425 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 943115-55-7

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No. B3170425
CAS RN: 943115-55-7
M. Wt: 281.3 g/mol
InChI Key: BLTJXHMXPMPPBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

MIPT is a tetrahydroisoquinoline derivative that has been synthesized by various methods. The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular formula of MIPT is C17H15NO3 . Its IUPAC name is 2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid . The InChI code is 1S/C17H15NO3/c1-18-15 (11-7-3-2-4-8-11)14 (17 (20)21)12-9-5-6-10-13 (12)16 (18)19/h2-10,14-15H,1H3, (H,20,21) .


Physical And Chemical Properties Analysis

MIPT is a white powder with a molecular weight of 281.31 .

Scientific Research Applications

Anticancer Applications

THIQ derivatives have been extensively studied for their anticancer properties. The discovery and approval of trabectedin, a THIQ derivative, for the treatment of soft tissue sarcomas highlight the importance of this class of compounds in cancer drug discovery. THIQs have been explored for various cancers, demonstrating their potential as novel anticancer agents with unique mechanisms of action (Singh & Shah, 2017).

Central Nervous System (CNS) Disorders

Research has shown that certain THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), possess neuroprotective, antiaddictive, and antidepressant-like activities. These properties make them potential candidates for treating neurodegenerative diseases and psychiatric disorders, offering a new avenue for the development of treatments (Antkiewicz‐Michaluk et al., 2018).

Neurodegeneration and Mitochondrial Dysfunction

Some THIQ derivatives have been identified as complex I inhibitors, suggesting a role in the pathogenesis of Parkinson's disease (PD). By inhibiting mitochondrial complex I, these compounds can induce neurodegeneration, providing a model to study PD and potentially offering targets for intervention to mitigate disease progression (Kotake & Ohta, 2003).

Antioxidant Activity

The antioxidant potential of THIQs and related compounds has been explored, indicating their ability to scavenge free radicals and protect against oxidative stress. This activity is crucial for preventing or mitigating damage in various diseases, including neurodegenerative disorders (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18-15(11-7-3-2-4-8-11)14(17(20)21)12-9-5-6-10-13(12)16(18)19/h2-10,14-15H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTJXHMXPMPPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 2
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 3
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 4
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 5
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 6
2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

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